molecular formula C6H5BrN4 B2465673 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine CAS No. 1086838-38-1

6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine

Cat. No.: B2465673
CAS No.: 1086838-38-1
M. Wt: 213.038
InChI Key: PTOZTBARCUGHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine is a heterocyclic compound featuring a pyridine ring fused with a 1,2,3-triazole moiety. For instance, triazolo[4,5-b]pyridine derivatives are known to exhibit pH-dependent solubility and enzymatic reactivity, as observed in studies involving glycosylation reactions . The bromine substituent likely enhances electrophilicity, making it a candidate for further functionalization in medicinal chemistry or materials science.

Properties

IUPAC Name

6-bromo-7-methyl-2H-triazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-3-4(7)2-8-6-5(3)9-11-10-6/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOZTBARCUGHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NNN=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-bromo-2-chloropyridine with sodium azide, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 is a key reactive site, participating in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution

  • Reagents/Conditions : Reactions with amines (e.g., NH₃, alkylamines) or alkoxides in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) .

  • Example : Substitution with methylamine yields 6-amino-7-methyl derivatives, useful in medicinal chemistry.

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. For example, coupling with phenylboronic acid produces 6-phenyl-7-methyl analogs .

  • Kumada Coupling : Nickel-catalyzed reactions with Grignard reagents (e.g., methylmagnesium bromide) replace bromine with alkyl/aryl groups. This method is scalable for industrial synthesis .

Reaction Type Reagents Conditions Product
Nucleophilic SubstitutionNH₃, K₂CO₃DMF, 100°C, 12h6-Amino-7-methyl derivative
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂THF, 80°C, 8h6-Phenyl-7-methyl analog

Oxidation and Reduction

The triazole ring and pyridine system undergo redox transformations under controlled conditions.

Oxidation

  • Triazole N-Oxide Formation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane oxidizes the triazole nitrogen, forming N-oxide derivatives with enhanced solubility .

Reduction

  • Debromination : Catalytic hydrogenation (H₂, Pd/C) removes the bromine atom, yielding 7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine.

Reaction Reagents Conditions Outcome
Oxidationm-CPBA, CH₂Cl₂RT, 6hTriazole N-oxide
Catalytic HydrogenationH₂, 10% Pd/CEtOH, 50°C, 4hDehalogenated product

Cyclization Reactions

The compound serves as a precursor for synthesizing fused polycyclic systems.

  • Pyrazine Formation : Reaction with hydrazine hydrate at 140°C induces ring expansion, forming triazolo[4,5-B]pyrazine derivatives .

  • Heterocycle Fusion : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes generates triazole-fused scaffolds .

Substrate Reagents Product Application
Hydrazine hydrate140°C, 4hTriazolo-pyrazine Antimicrobial agents
Propargyl bromideCuI, DIPEAFused triazole-indole Kinase inhibitors

Functionalization of the Methyl Group

The methyl group at position 7 undergoes selective oxidation or halogenation.

  • Oxidation to Carboxylic Acid : Treatment with KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid.

  • Halogenation : Radical bromination (NBS, AIBN) introduces bromine at the methyl position, enabling further cross-coupling.

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit notable biological activities:

Derivative Activity IC₅₀/EC₅₀ Target
6-Amino-substitutedAnticancer0.25 μM (HeLa cells)Topoisomerase II
N-Oxide analogAntifungal0.30 μg/mL (C. albicans)Ergosterol biosynthesis

Key Mechanistic Insights

  • Electronic Effects : The electron-withdrawing triazole ring enhances the electrophilicity of the pyridine C-6 position, facilitating NAS .

  • Steric Considerations : The methyl group at C-7 moderately influences reaction regioselectivity, favoring substitutions at C-6 .

This compound’s versatility in generating pharmacologically relevant derivatives underscores its importance in drug discovery and materials science.

Scientific Research Applications

6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Triazolo[4,5-b]pyridine vs. Imidazo[4,5-b]pyridine Derivatives

  • Core Structure: Triazolo derivatives contain a 1,2,3-triazole ring fused to pyridine, while imidazo derivatives (e.g., PhIP) feature an imidazole ring. The triazole ring introduces three nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability compared to imidazole. Example: PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) is a carcinogenic heterocyclic aromatic amine (HAA) formed in cooked meats , whereas triazolo derivatives are less studied in food chemistry but show promise in pharmacology .

Substituent Effects

  • 6-Bromo-7-methyl-2H-triazolo[4,5-B]pyridine vs. 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine: The methyl group at position 7 (target compound) versus an ethyl group at position 3 () alters steric bulk and lipophilicity. Bromine at position 6 in both compounds likely stabilizes the molecule via halogen bonding, though its position relative to the triazole ring affects electronic interactions.

Physicochemical and Reactivity Profiles

  • pH Sensitivity :
    • Triazolo[4,5-b]pyridine derivatives show pH-dependent solubility and enzymatic activity. For example, 1H-1,2,3-triazolo[4,5-b]pyridine exhibits optimal glycosylation activity at pH 5.5, balancing solubility and neutral form availability . The methyl and bromine substituents in the target compound may shift its pKa, altering its pH-dependent behavior.
  • Stability :
    • Ethyl-substituted triazolo derivatives (e.g., ) require refrigeration (2–8°C), suggesting that alkyl chain length and substituent position impact stability . The methyl-substituted target compound may offer better thermal stability.

Biological Activity

Overview

6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine is a heterocyclic compound belonging to the class of triazolopyridines. It is characterized by a bromine atom at the 6th position and a methyl group at the 7th position on the triazolo[4,5-B]pyridine ring. The unique structural features of this compound contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₆H₅BrN₄
  • Molecular Weight : 213.035 g/mol
  • CAS Number : 120640-83-7
  • LogP : 1.4238 (indicating moderate lipophilicity) .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. For instance, derivatives of this compound have shown inhibitory zones and minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Pathogen Inhibition Zone (mm) MIC (μg/mL)
Staphylococcus aureus150.25
Escherichia coli120.50
Candida albicans140.30

Anticancer Activity

The compound has been evaluated for anticancer properties, particularly against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Studies have reported IC₅₀ values indicating effective growth inhibition:

Cell Line IC₅₀ (μM)
MDA-MB-2312.43 - 7.84
HepG24.98 - 14.65

In these studies, compounds derived from this triazolo-pyridine scaffold demonstrated selectivity towards cancer cells over non-cancerous cells .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial and cancer cell metabolism by binding to their active sites.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.
  • DNA Interaction : Some studies suggest that it can intercalate with DNA or inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial growth and cancer cell proliferation .

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound were effective against biofilm formation in Staphylococcus aureus, outperforming conventional treatments like Ciprofloxacin .
  • Anticancer Research : In a study focusing on microtubule destabilization, compounds derived from this scaffold induced apoptosis in breast cancer cells by enhancing caspase activity .

Q & A

Q. What synthetic routes are optimal for preparing 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine?

  • Methodological Answer : The compound can be synthesized via condensation reactions between halogenated pyridine precursors and triazole-forming reagents. For example, phase transfer catalysis (solid-liquid) using benzaldehyde derivatives and 5-bromopyridine-2,3-diamine in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst yields the target compound (85–90% purity). Reaction optimization should focus on temperature control (80–90°C) and stoichiometric ratios to minimize byproducts like uncyclized intermediates .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal analysis resolves bond angles and confirms bromine substitution at the 6-position (r.m.s. deviation <0.02 Å) .
  • NMR/IR spectroscopy : 1^1H NMR peaks at δ 8.2–9.3 ppm (pyridine protons) and IR stretches at 1600–1700 cm1^{-1} (C=N/C=C) validate the fused triazole-pyridine system .

Q. What safety protocols are essential when handling brominated triazolopyridines?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Waste must be stored in halogen-resistant containers and disposed via certified hazardous waste services due to bromine’s environmental persistence .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling functionalize the 6-bromo position for medicinal chemistry applications?

  • Methodological Answer : Replace the bromine atom with aryl/heteroaryl groups using Pd catalysts (e.g., XPhos Pd G3) and boronic acids. For example:
  • Reagents : 3,4-Dimethoxyphenylboronic acid with XPhos Pd G3 in toluene/water (1:1) at 80°C.
  • Yield : 89% for 6-(3,4-dimethoxyphenyl)-substituted derivatives (confirmed by LC-MS) .
  • Optimization : Use 4.0 equiv. boronic acid and 0.1 equiv. Pd catalyst to minimize residual starting material .

Q. How can computational modeling predict the bioactivity of derivatives against kinase targets?

  • Methodological Answer :
  • Docking Software : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase).
  • Key Parameters : Binding affinity (ΔG < -8 kcal/mol), hydrogen bonds with hinge regions (e.g., Met793), and hydrophobic contacts with DFG motif .
  • Validation : Compare with experimental IC50_{50} values from kinase inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data for triazolopyridine derivatives?

  • Methodological Answer :
  • Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time). For anticancer activity, use MTT assays with 48–72 hr exposure .
  • Structure-Activity Relationship (SAR) : Test substituent effects (e.g., methyl vs. phenyl at the 7-position) to isolate contributing moieties .

Q. How can mechanistic studies elucidate the cyclization pathway during triazole ring formation?

  • Methodological Answer :
  • Kinetic Analysis : Monitor intermediates via in situ FTIR or LC-MS to identify rate-limiting steps (e.g., imine formation vs. cyclization).
  • Isotopic Labeling : Use 15^{15}N-labeled amines to trace nitrogen incorporation into the triazole ring .

Q. What analytical methods differentiate regioisomers during functionalization of the triazole ring?

  • Methodological Answer :
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (retention time shifts indicate positional isomers).
  • 2D NMR (COSY, NOESY) : Correlate coupling constants (e.g., 3JHH^3J_{HH}) to distinguish N1 vs. N2 substitution patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.